molecular formula C23H22N4O3S B11421827 8-methoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one

8-methoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11421827
M. Wt: 434.5 g/mol
InChI Key: NYANMUZXSGPFDB-UHFFFAOYSA-N
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Description

8-METHOXY-3-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an indole derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 8-METHOXY-3-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps, including the construction of the pyrrolidine ring and the functionalization of the indole nucleus. The synthetic routes often start with commercially available precursors and involve reactions such as nucleophilic substitution, cyclization, and sulfonation . Industrial production methods may employ optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and indole rings. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-METHOXY-3-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

8-methoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C23H22N4O3S/c1-30-16-8-9-18-17(12-16)19-20(24-18)22(29)27(23(31)25-19)13-14-4-6-15(7-5-14)21(28)26-10-2-3-11-26/h4-9,12,24H,2-3,10-11,13H2,1H3,(H,25,31)

InChI Key

NYANMUZXSGPFDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)N5CCCC5

Origin of Product

United States

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